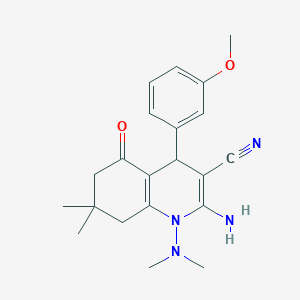![molecular formula C26H26N2O2 B11625614 4-tert-butyl-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11625614.png)
4-tert-butyl-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butyl group, and a benzoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, and the final benzamide structure is formed through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety may play a crucial role in binding to these targets, while the tert-butyl group can influence the compound’s overall stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-N,N-dimethylaniline: Shares the tert-butyl group but differs in the amine structure.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group and a different heterocyclic structure.
Musk ketone: Similar in having a tert-butyl group and aromatic rings but differs in functional groups and overall structure.
Eigenschaften
Molekularformel |
C26H26N2O2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O2/c1-16-13-17(2)23-22(14-16)28-25(30-23)19-7-6-8-21(15-19)27-24(29)18-9-11-20(12-10-18)26(3,4)5/h6-15H,1-5H3,(H,27,29) |
InChI-Schlüssel |
RRGMSOZPQJIUOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11625545.png)
![N-cyclohexyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11625552.png)
![Ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11625564.png)
![Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11625566.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11625567.png)
![3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625575.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11625582.png)
![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11625584.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11625590.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625593.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea](/img/structure/B11625598.png)
![N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]benzamide](/img/structure/B11625612.png)

![2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11625623.png)
